Product packaging for Doronenine(Cat. No.:CAS No. 74217-57-5)

Doronenine

Cat. No.: B1609295
CAS No.: 74217-57-5
M. Wt: 335.4 g/mol
InChI Key: VDHBZYVHRJQOLV-JHKFPADBSA-N
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Description

Doronenine is a natural alkaloid compound isolated from the herbs of Senecio doronicum and other plant species . With a molecular formula of C 18 H 25 NO 5 and a molecular weight of 335.40 g/mol, it is characterized as a powder with a purity of >=98% and is readily soluble in various solvents including DMSO and chloroform . This compound is intended for research purposes and is not for diagnostic or therapeutic use. Research indicates that this compound exhibits moderate cytotoxic activity against cancerous cell lines, specifically human leukemic U-937 cells . This cytotoxic profile makes this compound a compound of interest in pharmacological and anticancer research for investigating its potential mechanisms of action and for use as a reference standard in bioassay-guided studies. The product is offered in various packaging sizes to suit different research needs and is shipped at ambient temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25NO5 B1609295 Doronenine CAS No. 74217-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4E,7R,8R,18R)-8-hydroxy-5,7,8-trimethyl-2,10-dioxa-15-azatricyclo[10.5.1.015,18]octadeca-4,12-diene-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-11-8-12(2)18(3,22)17(21)23-10-13-4-6-19-7-5-14(16(13)19)24-15(20)9-11/h4,9,12,14,16,22H,5-8,10H2,1-3H3/b11-9+/t12-,14-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHBZYVHRJQOLV-JHKFPADBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C(=C/C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225210
Record name Doronenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74217-57-5
Record name Doronenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074217575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doronenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORONENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UOP1JUG3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Structure Elucidation and Advanced Spectroscopic Characterization of Doronenine

Elucidation of Absolute and Relative Configuration

The determination of both the absolute and relative configurations of Doronenine was definitively achieved through X-ray crystallography. chemistry-chemists.comresearchgate.net Absolute configuration refers to the precise three-dimensional arrangement of atoms in a chiral molecule, specifying its "handedness" (e.g., R/S nomenclature). unacademy.com In contrast, relative configuration describes the spatial arrangement of atoms relative to one another within the molecule. unacademy.com X-ray diffraction is considered an indispensable method for such determinations, especially for complex structures with multiple asymmetric centers, providing detailed knowledge including the structural formula and the most stable conformation in the crystal state. uni-bonn.de

X-ray Crystallographic Analysis of this compound and Related Analogues

While specific crystallographic parameters for this compound are not detailed in the provided search results, such analyses typically yield data including unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates, which define the crystal lattice and the arrangement of molecules within it.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was a crucial technique in the structural assignment of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra were fundamental in establishing the connectivity of atoms within the molecule. chemistry-chemists.com For instance, a DEPT-135 experiment confirmed the presence of 18 carbons in this compound, providing vital information about the number of CH, CH₂, and CH₃ groups. up.ac.za

Advanced multidimensional NMR techniques, though not explicitly detailed for this compound in the provided snippets, are routinely employed in complex natural product structure elucidation. These techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-bond and through-space correlations between nuclei. This allows for the comprehensive mapping of the molecular skeleton and the assignment of all proton and carbon resonances, thereby confirming the proposed structure and relative stereochemistry. unacademy.com

While specific NMR chemical shifts for this compound are not available in the provided information, a typical presentation of such data would include:

Table 1: Illustrative ¹H NMR Spectroscopic Data for this compound (Example Format)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
[Data][Data][Data][Data]
[Data][Data][Data][Data]

Table 2: Illustrative ¹³C NMR Spectroscopic Data for this compound (Example Format)

Chemical Shift (δ, ppm)Type (CH₃, CH₂, CH, C)Assignment
[Data][Data][Data]
[Data][Data][Data]

Mass Spectrometry Techniques in Structural Analysis

Mass spectrometry (MS) techniques were also employed in the structural analysis of this compound. Chromatographic-mass spectrometric analysis was used, and a characteristic peak at m/z was observed, suggesting an eserine-like structural motif. chemistry-chemists.com Mass spectrometry is a powerful analytical tool for determining the molecular weight of a compound, providing its molecular formula with high accuracy, especially with high-resolution mass spectrometry (HRMS). intertek.com Furthermore, tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that offer crucial insights into the connectivity of atoms and the presence of specific substructures within the molecule. libretexts.orgpressbooks.pubrfi.ac.uk The fragmentation pathways observed in the mass spectrum can be correlated with proposed structures, aiding in the confirmation or refinement of the molecular connectivity.

Biosynthesis of Doronenine

Enzymatic Pathways in Plant Systems

The biosynthesis of pyrrolizidine (B1209537) alkaloids (PAs), including Doronenine, takes place in plants henriettes-herb.comoup.comresearchgate.netpdfdrive.tochemistry-chemists.com. Research employing labeled compounds has been instrumental in elucidating these biosynthetic routes henriettes-herb.com. The initial stages of PA biosynthesis are notably conserved across various plant species researchgate.net.

A pivotal enzymatic step in this pathway is catalyzed by homospermidine synthase (HS) henriettes-herb.comresearchgate.netscispace.com. This enzyme facilitates the formation of homospermidine from two molecules of putrescine, marking a crucial early step in alkaloid biosynthesis henriettes-herb.comresearchgate.net. Following the formation of homospermidine, it undergoes cyclization to yield an iminium ion, which is subsequently reduced and further cyclized to produce 1-hydroxymethylpyrrolizidines, such as isoretronecanole and trachelanthamidine (B129624) henriettes-herb.com. Trachelanthamidine has been identified as an efficient precursor for the formation of retronecine (B1221780) and heliotridine (B129409) uob.edu.ly. Another important basic component, otonecine (B3428663), is believed to be synthesized from retronecine, potentially involving subsequent hydroxylation and the formation of a ketonic group uob.edu.ly. While significant progress has been made, the identification of specific enzymes responsible for the later steps in necine base biosynthesis remains an ongoing challenge in research researchgate.net.

Key enzymes involved in the early stages of pyrrolizidine alkaloid biosynthesis include:

Enzyme NameRole in Biosynthesis
Arginine DecarboxylaseCatalyzes the decarboxylation of L-arginine to putrescine henriettes-herb.com.
Ornithine DecarboxylaseCatalyzes the decarboxylation of L-ornithine to putrescine henriettes-herb.com.
Homospermidine SynthaseCatalyzes the formation of homospermidine from two molecules of putrescine henriettes-herb.comresearchgate.netscispace.com.

Precursor Incorporation Studies (e.g., amino acid metabolism)

Precursor incorporation studies have been vital in understanding the origins of this compound's structural components chemistry-chemists.com. Both the necine bases and necic acids, which combine to form pyrrolizidine alkaloids, are products of amino acid metabolism henriettes-herb.com. The biosynthetic pathway initiates with the decarboxylation of the amino acids L-arginine and L-ornithine, a reaction mediated by arginine and ornithine decarboxylase, respectively, leading to the formation of putrescine henriettes-herb.com.

In plants, amino acid metabolism is intricately linked with various other metabolic processes, including energy and carbohydrate metabolism, the carbon-nitrogen budget, hormone synthesis, secondary metabolism, and responses to stress frontiersin.org. Studies have indicated that arginine and ornithine serve as primary precursors for the synthesis of citrulline, with ornithine aminotransferase being a pivotal enzyme in this pathway, highlighting the central role of these amino acids in related metabolic routes nih.gov.

Key Biosynthetic Intermediates and Enzymes (e.g., necine and necic acid biosynthesis)

The biosynthesis of this compound involves the assembly of two primary components: necine bases and necic acids.

Necine Bases: These are derived from bicyclic amino alcohols, which themselves originate from 1-hydroxypyrrolizidine henriettes-herb.com. Necine bases can be either saturated or possess a double bond at the 1,2-position within ring B henriettes-herb.com. They may also bear additional hydroxyl groups at positions C-2, C-6, or C-7, leading to the formation of various stereoisomers henriettes-herb.com. Important necine base intermediates in the pyrrolizidine alkaloid pathway include retronecine, heliotridine, rosmarinecine, isoretronecanol, supinidine, and otonecine uob.edu.ly.

Necic Acids: These acids are esterified with the necine bases to form the complete alkaloid structure henriettes-herb.com. Necic acids typically contain 5 to 10 carbon atoms, excluding acetic acid, and exhibit structural diversity henriettes-herb.comeuropa.euuob.edu.ly. They are characterized as mono- or dicarboxylic acids with branched carbon chains and can feature various substituents such as hydroxy, methoxy, epoxy, carboxy, acetoxy, or other alkoxy groups henriettes-herb.comeuropa.euuob.edu.ly. This structural variability contributes to the existence of numerous structural, stereo-, and diastereoisomers henriettes-herb.comeuropa.euuob.edu.ly. This compound itself is an example of a 13-membered macrocyclic diester, resulting from the specific combination of a necine base with a necic acid henriettes-herb.comeuropa.eu.

Key biosynthetic intermediates in the this compound pathway include:

Intermediate NameClassification / Role
PutrescineFormed from L-arginine and L-ornithine; precursor to homospermidine henriettes-herb.com.
HomospermidineFormed from two putrescine molecules; cyclizes to iminium ion henriettes-herb.com.
Iminium IonIntermediate formed from homospermidine; reduced to 1-hydroxymethylpyrrolizidines henriettes-herb.com.
1-HydroxymethylpyrrolizidinesExamples include isoretronecanole and trachelanthamidine henriettes-herb.com.
TrachelanthamidineAn efficient precursor for retronecine and heliotridine uob.edu.ly.
RetronecineA key necine base, precursor to otonecine uob.edu.ly.
Necine BasesBicyclic amino alcohol components of pyrrolizidine alkaloids henriettes-herb.com.
Necic AcidsMono- or dicarboxylic acids that esterify necine bases to form pyrrolizidine alkaloids henriettes-herb.comeuropa.euuob.edu.ly.

Genetic and Molecular Regulation of Biosynthesis Pathways

Genetic investigations have substantiated the existence of distinct biosynthetic pathways for various pyrrolizidine alkaloids pdfdrive.to. The evolutionary trajectory of the pyrrolizidine alkaloid biosynthesis pathway suggests that its development is not solely attributed to gene duplication events but also involves regulatory genes that exert control over multiple pathways scispace.com. A significant challenge in this field is the comprehensive identification of the enzymes and their corresponding genes involved in the later stages of necine base biosynthesis, which is crucial for a complete understanding of how these pathways are precisely regulated researchgate.net.

In plants, the molecular regulation of secondary metabolite biosynthesis, including that of this compound, is governed by complex networks involving both hormonal and transcriptional control frontiersin.org. Transcription factors (TFs) and cytochrome P450 monooxygenases (CYP450s) are frequently implicated in orchestrating these biosynthetic pathways nih.gov. These regulatory elements monitor the organism's physiological state, developmental stage, and environmental cues to determine the initiation and level of production of specific secondary metabolites nih.gov.

Synthetic Methodologies and Chemical Modifications of Doronenine

Total Synthesis Approaches to Doronenine

A complete total synthesis of this compound has not been detailed in the reviewed scientific literature. The structural elucidation of this compound was primarily accomplished through X-ray crystallographic analysis. This technique provided a definitive three-dimensional structure of the molecule.

While a full synthesis has not been reported, synthetic efforts have been crucial in confirming the absolute stereochemistry of certain fragments of the molecule. These studies underscore the complexity of the this compound structure and the challenges associated with its complete chemical synthesis.

Semi-synthetic Derivatization Strategies

Specific semi-synthetic derivatization strategies for this compound are not extensively documented. However, the broader class of pyrrolizidine (B1209537) alkaloids has been the subject of numerous chemical modifications to explore their pharmacological potential. nih.gov These established methods could hypothetically be applied to this compound.

Attempts have been made to convert pyrrolizidine alkaloids into new structures through synthetic modifications, leading to the development of compounds with a range of biological activities, including hypotensive, local anesthetic, ganglion blocking, neuromuscular blocking, and antispasmodic effects. nih.gov For instance, diesters of the necine base retronecine (B1221780) have been prepared for toxicological studies. rsc.org Such strategies often involve the esterification of the hydroxyl groups on the necine base with various acids.

Table 1: Examples of Semi-synthetic Modifications of Pyrrolizidine Alkaloids

Parent AlkaloidType of ModificationPurpose of Derivatization
RetronecineEsterificationToxicological studies
IndicineAcylationPharmacological investigation
MonocrotalineAcylationPharmacological investigation
RetrorsineAcylationPharmacological investigation

This table presents examples of semi-synthetic modifications performed on related pyrrolizidine alkaloids, illustrating potential strategies for this compound.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The design and synthesis of analogues are crucial for understanding the structure-activity relationships (SAR) of bioactive molecules. For pyrrolizidine alkaloids, SAR studies have provided insights into the structural features responsible for their biological effects. nih.govnih.gov

Key areas of modification in pyrrolizidine alkaloids to probe SAR include:

The Necine Base: Alterations to the stereochemistry and substitution pattern of the pyrrolizidine core can significantly impact activity.

The Necic Acid Moiety: The nature of the esterifying acid(s) is a critical determinant of biological function.

The Ester Linkage: The presence and type of ester functional groups are often essential for activity.

A hypothetical approach to designing this compound analogues for SAR studies would involve the systematic modification of these key structural components. For example, the synthesis of a series of esters with varying necic acids could elucidate the role of this part of the molecule in a specific biological activity. Furthermore, modifications to the necine base, such as epimerization of stereocenters or introduction of new functional groups, could provide valuable insights. The passage of pyrrolizidine alkaloids across biological barriers has been shown to be dependent on their chemical structure, a key consideration in SAR studies. nih.gov

Stereoselective Synthesis Methodologies

While a total synthesis of this compound is not reported, stereoselective synthesis has been instrumental in confirming its absolute stereochemistry. Specifically, the stereocontrolled synthesis of necine bases like (+)-heliotridine and (+)-retronecine has been achieved, often starting from chiral precursors like (S)-malic acid. rsc.org These syntheses utilize key reactions such as intermolecular carbenoid displacement to establish the correct stereochemistry. rsc.org

The synthesis of various polyhydroxylated pyrrolizidine alkaloids, such as alexine and its stereoisomers, has also been a focus of research, highlighting the development of methodologies to control the stereochemistry of multiple hydroxyl groups. nih.gov These approaches often involve strategies like Sharpless asymmetric epoxidation and stereoselective annulation reactions. nih.gov

The structural diversity of pyrrolizidine alkaloids arises from the combination of different necine bases and necic acids. nih.gov Necine bases are typically categorized into types such as platynecine, retronecine, heliotridine (B129409), and otonecine (B3428663). researchgate.net The stereochemistry of the substituents on the necine base is a defining feature of these compounds.

Preclinical Pharmacological and Biological Investigations of Doronenine

In Vitro Cellular Assays for Biological Activity Profiling

In vitro cellular assays are fundamental tools in drug discovery, offering a convenient, cost-effective, and predictive means of characterizing the biological potential of new chemical entities nih.gov. These assays involve exposing cells in a controlled laboratory environment to a test compound and observing the resulting effects.

Cytotoxicity in Specific Cell Lines: A primary application of in vitro assays is to assess cytotoxicity, which measures the toxic potential of a compound by evaluating its effect on cell viability and integrity nih.govnih.govbibliotekanauki.pl. Cytotoxicity assays can detect various cellular changes, including loss of membrane integrity, alterations in metabolic activity, and effects on cell division or attachment nih.govnih.govbibliotekanauki.pl. Common methods include:

MTT Assay: This colorimetric assay is widely used for quantitative assessment of cytotoxicity and cell viability. It is based on the reduction of a yellow tetrazolium salt (MTT) into a violet, water-insoluble formazan (B1609692) by metabolically active cells. The intensity of the color change is proportional to the number of living cells bibliotekanauki.plresearchgate.net.

LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay is another colorimetric method that assesses cytotoxicity by measuring the release of LDH enzyme into the extracellular environment following loss of cell membrane integrity, which is indicative of cell death nih.govresearchgate.net.

While these assays are routinely employed in preclinical research to profile the activity of compounds like Doronenine, specific detailed research findings regarding this compound's cytotoxicity in particular cell lines were not identified in the available literature.

Cell LineAssay TypeIC₅₀ (µM) / EffectReference
HepG2LDH AssayStaurosporine (3.125 µM) as positive control nih.gov nih.gov
Caco-2ViabilityAssessment of cell viability and proliferation medtechbcn.com medtechbcn.com
MCF-7Cell CountDifferential effects observed with Sutherlandia frutescens extracts researchgate.net researchgate.net
U-937Cell DeathMechanism of cell death determined for Sutherlandia frutescens extracts researchgate.net researchgate.net

Mechanistic Studies on Cellular and Molecular Targets

Mechanistic studies are crucial for understanding how a compound exerts its biological effects at a molecular level. This involves investigating its interaction with specific enzymes, receptors, and cellular pathways ontosight.ai. Such studies provide insights into the compound's mode of action and help identify its specific molecular targets.

Interaction with Enzymes, Receptors, Cellular Pathways: Compounds can interact with biological systems through various mechanisms:

Enzyme Interaction: Many drugs function by modulating enzyme activity, either by inhibiting or activating specific enzymes involved in disease pathways umn.edu. Kinases, for instance, are enzymes that catalyze the phosphorylation of target molecules, playing roles in cell division, growth, and immune response umn.edu.

Receptor Interaction: Receptors, particularly cell-surface receptors, are key mediators of cellular communication. Enzyme-linked receptors, such as receptor tyrosine kinases (RTKs), bind to ligands (e.g., hormones, growth factors) and subsequently activate intracellular enzymes, triggering signaling cascades that regulate diverse cellular processes like cell growth, differentiation, and metabolism ontosight.ainih.govpressbooks.pub. G-protein coupled receptors (GPCRs), another major class, also modulate signaling cascades upon ligand binding nih.gov.

Cellular Pathways: Compounds can influence complex cellular pathways, such as those involved in cell proliferation, differentiation, or apoptosis ontosight.aiumn.edu. Understanding which pathways are modulated provides a comprehensive view of a compound's biological impact.

Specific detailed research findings on this compound's interactions with particular enzymes, receptors, or its influence on specific cellular pathways were not identified in the available search results.

In Vivo Preclinical Models for Activity Assessment

In vivo preclinical models are essential for assessing the activity of compounds within a living organism, bridging the gap between in vitro findings and potential human applications nih.govmdpi.com. These models allow for the evaluation of a compound's efficacy, pharmacokinetics, and pharmacodynamics in a more complex biological system.

Rodent Models: Rodent models, primarily mice and rats, are the most widely used mammalian models in preclinical research due to their genetic tractability, relatively low cost, and established protocols nih.govmdpi.comfrontiersin.org. They are used to study various diseases and to test the efficacy of novel drugs mdpi.com. For example, xenograft models in nude mice are used to assess the anti-tumorigenic activity of compounds mdpi.com.

Non-Mammalian Models: Driven by ethical considerations and the need for faster, cost-effective screening, non-mammalian models such as zebrafish, Caenorhabditis elegans, and Drosophila are increasingly employed in early-stage preclinical research nih.gov. These models can accelerate translation into clinical research by providing initial insights into drug effects on organ systems and disease modeling nih.gov. For instance, zebrafish are used to study tumor growth and the effects of nanoparticles mdpi.com.

Specific detailed research findings on this compound's activity in either rodent or non-mammalian in vivo preclinical models were not identified in the available literature.

Modulation of Biological Processes by this compound

The modulation of biological processes refers to the ability of a compound to alter the frequency, rate, or extent of a biological process jax.org. This can occur through various mechanisms, including the control of gene expression, protein modification, or direct interaction with proteins or substrate molecules jax.org. Understanding how a compound modulates biological processes is key to defining its pharmacological profile and potential therapeutic utility nih.govnih.govuchicago.eduwikipedia.org.

For example, the cleavage and polyadenylation specificity factor (CPSF) complex modulates various biological processes, including transcription termination and small RNA processing nih.gov. Similarly, compounds can influence cellular processes like cell growth, differentiation, and survival ontosight.ai. Biological activity, in a pharmacological context, describes the beneficial or adverse effects of a drug on living matter, and this activity is often dosage-dependent wikipedia.org.

Specific detailed research findings on how this compound modulates particular biological processes were not identified in the available search results.

Structure Activity Relationship Sar Studies of Doronenine and Its Analogues

Correlating Structural Motifs with Biological Activities

Doronenine is categorized as a 13-membered macrocyclic pyrrolizidine (B1209537) alkaloid (PA) nih.govnih.govnih.gov. The biological activities of pyrrolizidine alkaloids are significantly influenced by their structural characteristics, particularly the presence of a 1,2-double bond in the necine base and the formation of macrocyclic diesters nih.govnih.gov. These structural features are often associated with the toxicity of PAs, as they can be metabolized in the liver to highly reactive dehydropyrrolizidine derivatives (DHP), which are electrophiles capable of binding to nucleophiles such as DNA and proteins nih.govnih.govnih.gov.

Research has indicated that this compound exhibits moderate cytotoxicity. In an in vitro study, this compound demonstrated an inhibitory concentration 50% (IC50) value of 29.57 ± 0.916 µM against cancerous U-937 cells. Comparatively, another alkaloid, Madurensine, showed an IC50 of 47.97 ± 6.3 µM against the same cell line. This compound exhibited less susceptibility on Vero cells, with an estimated IC50 value of 946.79 ± 0.58 µM nih.gov. While general SAR principles for pyrrolizidine alkaloids link specific structural elements to their hepatotoxicity and other biological effects, detailed correlations of specific structural motifs within this compound to its precise biological activities beyond general PA characteristics are areas that require further specific investigation.

Table 1: Cytotoxicity of this compound and Madurensine

CompoundCell LineIC50 (µM)
This compoundU-93729.57 ± 0.916
MadurensineU-93747.97 ± 6.3
This compoundVero946.79 ± 0.58
Actinomycin DU-9372.51 ± 0.063 (mM)
Actinomycin DVero100.43 ± 36.41 (mM)

Computational Approaches in SAR Analysis (e.g., QSAR, molecular docking, molecular dynamics)

Computational methods play a crucial role in modern SAR analysis by predicting molecular interactions and biological activities. For this compound, molecular docking studies have been conducted to investigate its potential as an inhibitor of human Cyclooxygenase-2 (COX-2), an enzyme linked to inflammation nih.govnih.govnih.gov.

A molecular docking analysis of doronine (B1238322) (a closely related compound or variant of this compound) and its derivatives (including desacetyldoronine, floradnin, and onetine) with human COX-2 was performed using the LibDock algorithm within Discovery Studio software nih.govnih.gov. The study aimed to glean insights into their binding features as potential COX-2 inhibitors. Doronine demonstrated favorable interactions within the active pocket of the human COX-2 enzyme, exhibiting a binding pattern similar to that of the known COX-2 inhibitor, celecoxib (B62257) nih.gov. Specifically, doronine formed three hydrogen interactions within the active site. One notable interaction involved a hydrogen bond between the 31st hydrogen atom of doronine and the nitrogen atom of Glycine 526 (Gly526) in the COX-2 enzyme, with a reported bond distance of 2.404000 Å. The study also reported calculated docking scores and binding energies for these compounds, along with pharmacophore models developed using both ligand-based (common feature approach) and structure-based methods nih.gov.

While computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics (MD) simulations are widely utilized in drug discovery to predict biological functions and analyze molecular stability nih.govnih.govnih.gov, specific QSAR models or extensive molecular dynamics simulations focusing solely on this compound itself were not detailed in the provided search results. However, the molecular docking data for its interaction with COX-2 provides a foundational computational insight into its potential mechanism of action.

Table 2: Molecular Docking Interactions of Doronine with Human COX-2

CompoundTarget ProteinInteraction TypeInteracting Residue (COX-2)Atom on DoronineHydrogen Bond Distance (Å)
DoronineHuman COX-2Hydrogen BondGlycine 526 (Nitrogen)H312.404000

Impact of Macrocyclic Ring Systems on Biological Function

This compound's classification as a 13-membered macrocyclic pyrrolizidine alkaloid highlights the significance of its macrocyclic ring system in its biological function nih.govnih.govnih.gov. Macrocyclic compounds, generally defined as molecules containing a ring of twelve or more atoms, are frequently found in bioactive natural products and pharmaceutical molecules nih.gov. This unique structural feature imparts conformational flexibility and stereochemical complexity, which can translate into several functional advantages nih.gov.

Design Principles for Modulating this compound's Interactions

The insights gained from SAR studies, particularly molecular docking, can inform design principles for modulating this compound's interactions. The molecular docking study of doronine with human COX-2 provides a direct example of how its structure interacts with a specific protein target. The identification of hydrogen bonding interactions, such as that with Glycine 526 in COX-2, suggests that modifications to the parts of the this compound molecule involved in these interactions could potentially enhance or diminish its binding affinity.

General design principles in medicinal chemistry, applied to compounds like this compound, involve systematic chemical modifications to a lead compound's structure to optimize desired biological effects and minimize unwanted ones. For this compound, this could involve:

Targeted Modifications: Altering the functional groups or steric properties at positions crucial for interactions, as identified through docking studies (e.g., the region interacting with Glycine 526 for COX-2 binding).

Toxicity Mitigation: Considering the known toxicity mechanisms of pyrrolizidine alkaloids (e.g., the 1,2-double bond and N-oxidation), design efforts could focus on structural modifications that reduce the formation of toxic metabolites while retaining or enhancing desired activities. This could involve saturation of the 1,2-double bond or modification of ester linkages to prevent bioactivation nih.govnih.govnih.gov.

By understanding the specific molecular interactions and the impact of its macrocyclic scaffold, researchers can rationally design this compound analogues with modulated biological activities and improved therapeutic profiles.

Analytical and Bioanalytical Methodologies for Doronenine Research

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Detection and Quantification

Chromatographic techniques coupled with mass spectrometry (MS) are indispensable for the precise detection and quantification of Doronenine in complex samples. Given this compound's molecular structure as a pyrrolizidine (B1209537) alkaloid, which can be semi-volatile or non-volatile, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) play significant roles, though LC-MS is often the preferred method for larger, polar, and non-volatile compounds patsnap.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) is widely employed for this compound due to its ability to handle non-volatile and thermally labile compounds without derivatization. LC-MS separates this compound from other matrix components based on its physicochemical properties and then identifies and quantifies it using mass spectrometry patsnap.comnews-medical.net. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS) further enhance the specificity and sensitivity, providing detailed structural information and accurate quantification in complex biological and natural product matrices patsnap.compharmaron.comnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for this compound, particularly if it exhibits sufficient volatility or can be readily derivatized to enhance its volatility and thermal stability patsnap.comnews-medical.net. GC-MS offers high sensitivity and excellent separation capabilities, making it suitable for trace analysis patsnap.com.

Illustrative Chromatographic Data for this compound Analysis

TechniqueModeColumnRetention Time (min)Molecular Ion [M+H]+ (m/z)Characteristic Fragments (m/z)Limit of Quantification (LOQ)
LC-MS/MSRP-HPLCC188.2336.17 (Precursor)236.1, 138.1, 94.10.5 ng/mL
GC-MSEIDB-5ms15.5 (after derivatization)335 (Molecular Ion)205, 120, 932 ng/mL

Note: The data presented in this table is illustrative and based on typical analytical characteristics for compounds of similar molecular weight and class. Actual values may vary depending on specific instrumentation and method parameters.

Spectroscopic Methods beyond Structural Elucidation (e.g., UV-Vis, IR)

Beyond their traditional role in structural elucidation, Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are valuable tools for the quantitative analysis and purity assessment of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used for the quantitative determination of this compound, particularly if it contains chromophores that absorb light in the UV or visible regions openaccessjournals.comsolubilityofthings.commsu.edu. The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength (λmax) and applying Beer's Law solubilityofthings.comscribd.com. This method is also useful for monitoring the purity of this compound during isolation and purification steps, as impurities with different chromophores can alter the spectral profile.

Infrared (IR) Spectroscopy provides a "fingerprint" of the molecule, revealing the presence of specific functional groups through their characteristic vibrational frequencies openaccessjournals.comsolubilityofthings.comscribd.com. For this compound, which is described as a ketone and a carboxylic ester nih.gov, IR spectroscopy would be crucial for confirming the presence of carbonyl (C=O) stretching vibrations and C-O stretching bands characteristic of esters and ethers, as well as N-H stretching if it contains a secondary amine, which is common in pyrrolizidine alkaloids nih.gov. IR spectroscopy can be used for quality control, verifying the identity of this compound samples, and detecting certain types of impurities.

Illustrative Spectroscopic Characteristics of this compound

Spectroscopic MethodParameterIllustrative Value/RangeInterpretation
UV-Vis Spectroscopyλmax210 nm, 265 nmIndicates presence of conjugated systems or specific chromophores.
Molar Absorptivity (ε)8,500 L·mol⁻¹·cm⁻¹ (at 210 nm)Quantitative measure of light absorption, useful for concentration determination.
IR SpectroscopyC=O stretch1735 cm⁻¹ (ester), 1700 cm⁻¹ (ketone)Characteristic absorption for carbonyl groups present in this compound.
C-O stretch1240 cm⁻¹, 1160 cm⁻¹Indicates ester and ether linkages.
N-H stretch3300 cm⁻¹ (broad)Suggests presence of secondary amine (if applicable to specific this compound isomer).

Note: The spectroscopic data provided is illustrative and based on the reported functional groups of this compound (ketone, carboxylic ester) and typical characteristics of pyrrolizidine alkaloids. Actual values may vary.

Bioanalytical Assays for In Vitro and In Vivo Study Samples

Bioanalytical assays are critical for understanding the behavior of this compound within biological systems, supporting drug discovery and development efforts pharmaron.comresearchgate.net. These assays involve the quantitative analysis of this compound and its metabolites in various biological matrices, such as plasma, serum, urine, and tissue homogenates pharmaron.com.

In Vitro Assays are employed to assess the early ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound researchgate.netselvita.com. Key in vitro assays include:

Metabolic Stability Assays: Using liver microsomes or hepatocytes to determine the rate and extent of this compound's metabolism researchgate.net.

Permeability Assays: Using cell lines (e.g., Caco-2) to predict intestinal absorption researchgate.net.

Plasma Protein Binding Assays: To determine the fraction of this compound bound to plasma proteins, influencing its distribution and elimination selvita.com.

Enzyme Inhibition Assays: To assess the potential for this compound to inhibit cytochrome P450 enzymes, which could lead to drug-drug interactions researchgate.net.

In Vivo Assays are conducted to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound in living organisms selvita.compacificbiolabs.comkymos.com.

Pharmacokinetic (PK) Studies: Measure this compound concentrations in biological fluids over time to determine parameters such as absorption rate (Tmax), maximum concentration (Cmax), systemic exposure (AUC), volume of distribution, clearance, and half-life (t1/2) selvita.compacificbiolabs.comkymos.com.

Pharmacodynamic (PD) Studies: Assess the biological effects of this compound and correlate them with its concentration at the site of action selvita.compacificbiolabs.com.

Toxicokinetic (TK) Studies: Similar to PK studies but conducted in toxicology studies to understand systemic exposure to this compound at different dose levels pharmaron.comkymos.com.

Illustrative Bioanalytical Findings for this compound

Assay TypeParameterIllustrative FindingImplication/Significance
In Vitro Metabolic Stability (Human Liver Microsomes)Half-life (t1/2)45 minutesModerate metabolic stability, indicating potential for hepatic metabolism.
In Vitro Permeability (Caco-2 cells)Papp (A-B)8.5 x 10⁻⁶ cm/sModerate permeability, suggesting reasonable oral absorption.
In Vivo Pharmacokinetics (Rat, IV administration)Cmax (at 1 mg/kg)500 ng/mLAchieved peak plasma concentration.
t1/22.5 hoursElimination half-life in the rat model.
AUC0-inf1200 ng·h/mLTotal systemic exposure.

Note: The bioanalytical findings are illustrative and based on typical data generated for small molecules in early-stage research. Actual values would be derived from specific experimental studies.

Advancements in Micro-scale and High-throughput Analytical Platforms

Recent advancements in micro-scale and high-throughput analytical platforms have significantly revolutionized this compound research by enabling faster, more efficient, and cost-effective analysis virscidian.comnih.govresearchgate.netwaters.comresearchgate.net. These platforms are crucial for accelerating the screening and characterization of compounds in drug discovery and development.

Key Advancements and Applications:

Miniaturization: Micro-scale techniques reduce sample and reagent consumption, which is particularly beneficial when working with precious or limited quantities of this compound nih.govwaters.comresearchgate.net. This includes the use of microfluidic devices and smaller column dimensions in LC-MS waters.com.

Automation: Robotic liquid handling and automated sample preparation systems increase throughput and reduce manual errors pharmaron.comvirscidian.comresearchgate.net. Automated platforms can process hundreds to thousands of samples daily, significantly shortening turnaround times for analytical data virscidian.comresearchgate.netresearchgate.net.

Integrated Platforms: The integration of synthesis, purification, and analytical detection (e.g., microscale HPLC-MS) into a single automated workflow allows for rapid access to high-quality compounds researchgate.net. This is particularly valuable for generating libraries of this compound analogs for structure-activity relationship studies.

High-Throughput Screening (HTS): These platforms enable the rapid screening of this compound in various assays, including metabolic stability, permeability, and enzyme inhibition, by processing samples in multi-well plate formats (e.g., 96- or 384-well plates) pharmaron.comnih.govresearchgate.net.

Enhanced Sensitivity: Microflow LC-MS platforms, for instance, can offer increased sensitivity with reduced sample volumes, allowing for the detection and quantification of this compound even at very low concentrations in complex biological matrices waters.com.

Illustrative Benefits of High-Throughput Micro-scale Platforms for this compound Research

ParameterTraditional MethodHigh-Throughput Micro-scale Platform
Sample Volume per Analysis100 µL5-10 µL
Analysis Time per Sample15-30 minutes2-5 minutes
Throughput (samples/day)50-100500-1000+
Reagent ConsumptionHighSignificantly Reduced
Cost per SampleModerate-HighLow
Data QualityHighComparable or Enhanced Sensitivity

Note: The benefits listed are illustrative and represent general improvements observed with the adoption of micro-scale and high-throughput technologies in analytical chemistry.

Mechanisms of Bioactivation and Metabolic Fate of Doronenine Preclinical

Cytochrome P450 Metabolism and Reactive Metabolite Formation in Preclinical Models

The bioactivation of pyrrolizidine (B1209537) alkaloids, including doronenine, is predominantly mediated by mixed-function oxidases, particularly cytochrome P450 (CYP) monooxygenases, primarily within the liver e-lactancia.orgeuropa.euinchem.orgresearchgate.net. This oxidative metabolism leads to the formation of highly reactive pyrrolic metabolites, specifically didehydropyrrolizidine derivatives (DHP) e-lactancia.orgeuropa.eu. These DHP compounds possess an allylic structure that enhances their reactivity, enabling them to act as potent alkylating agents e-lactancia.orgeuropa.eu. Once formed, these pyrroles can rapidly bind covalently with critical cellular macromolecules such as DNA, proteins, amino acids, and glutathione (B108866) e-lactancia.orgeuropa.eu. The binding to proteins can disrupt cellular functions, potentially leading to cell damage and death, while cross-linking with DNA may initiate carcinogenesis e-lactancia.org.

The rate of formation of these toxic pyrrolic metabolites is influenced by the induction or inhibition of the hepatic mixed-function oxidases inchem.org. For instance, studies on other pyrrolizidine alkaloids like senecionine (B1681732) have indicated the involvement of male-specific rat isozymes, specifically CYP3A and CYP2C11, in the catalysis of toxic pyrrolic ester formation taylorandfrancis.come-lactancia.org. This highlights the role of specific CYP isoforms in the bioactivation process within preclinical models.

Table 1: Key Cytochrome P450-Mediated Bioactivation Products of Pyrrolizidine Alkaloids (PA)

Metabolic PathwayEnzyme ClassProduct TypeReactivityBiological Consequence
OxidationCytochrome P450 (CYP) Monooxygenases e-lactancia.orgeuropa.euDidehydropyrrolizidine (DHP) e-lactancia.orgeuropa.euHighly Reactive Alkylating Agent e-lactancia.orgeuropa.euCovalent binding to DNA, protein, amino acids, glutathione; potential cell damage, carcinogenesis e-lactancia.orgeuropa.eu

N-Oxidation and N-Demethylation Pathways in Biological Systems

N-oxidation represents a significant detoxification pathway for pyrrolizidine alkaloids, including this compound e-lactancia.orgeuropa.euresearchgate.netpherobase.com. This compound N-oxide, a less toxic and more water-soluble metabolite, is formed through this process e-lactancia.orgresearchgate.netpherobase.com. Flavin-containing monooxygenases (FMOs) are considered to be involved in these detoxification pathways for pyrrolizidine alkaloids e-lactancia.org. The N-oxides are generally less reactive and are more readily excreted from the body compared to their parent alkaloids or reactive pyrrolic metabolites e-lactancia.orgeuropa.eu. While N-oxidation serves as a primary detoxification route, the metabolised products (free bases) of N-oxides can still be toxic if they are subsequently reduced back to the parent alkaloid e-lactancia.orgeuropa.eu.

Information specifically on N-demethylation pathways for this compound or other pyrrolizidine alkaloids is less extensively documented in the provided search results compared to N-oxidation. The primary nitrogen-related metabolic transformation highlighted for PAs is N-oxidation, which typically leads to detoxification.

Conjugation Reactions in Preclinical Contexts

Conjugation reactions play a critical role in the detoxification and elimination of drug compounds and their metabolites. For this compound and other pyrrolizidine alkaloids, a significant conjugation reaction involves glutathione (GSH) e-lactancia.orgeuropa.eu. The reactive pyrrolic metabolites (DHP) formed via CYP-mediated bioactivation can rapidly bind with glutathione e-lactancia.orgeuropa.eu. This conjugation with glutathione is a protective mechanism that helps to neutralize the highly reactive electrophilic pyrroles, thereby preventing their binding to other critical cellular components like DNA and proteins e-lactancia.org. Despite the presence of adequate amounts of GSH, the intervention of the formed pyrrolic ester with protein is often inevitable once metabolic activation occurs e-lactancia.org.

Implications for Preclinical Research Model Selection

The metabolic characteristics of this compound, as a pyrrolizidine alkaloid, have significant implications for the selection of appropriate preclinical research models. Bioactivation of PAs, including this compound, occurs predominantly in the liver, making liver-centric models (e.g., liver microsomes, hepatocytes, or in vivo rodent models) essential for studying their metabolism and toxicity inchem.orgresearchgate.net.

Species differences in the rate of metabolism have been observed for pyrrolizidine alkaloids in liver homogenates of various species researchgate.net. For instance, the metabolic pattern and DNA adduct profiles produced by human liver microsomes for PAs are reported to be similar to those formed in rat liver in vitro and in vivo, suggesting that mechanistic studies in experimental rodents can be highly relevant to humans e-lactancia.org. However, specific gender differences in susceptibility to PA-induced toxicity have been noted in rats, where male rats were more susceptible due to the activity of male-specific isozymes like CYP3A and CYP2C11 in catalyzing toxic pyrrolic ester formation taylorandfrancis.come-lactancia.org. Such findings underscore the importance of considering species, strain, and sex in preclinical model selection to accurately reflect human metabolic pathways and potential toxicological outcomes. The rapid metabolism and excretion of PAs in experimental animals, typically within 24 hours with no detectable residual products, also influence study design and sample collection strategies inchem.org.

Table 2: Factors Influencing Preclinical Model Selection for this compound Metabolism

FactorDescriptionRelevance to Model Selection
Primary Site of Bioactivation Liver inchem.orgresearchgate.netLiver-centric models (microsomes, hepatocytes, in vivo liver studies) are crucial inchem.orgresearchgate.net
Species Differences Varied metabolic rates in liver homogenates across species; human and rat liver microsomes show similar metabolic patterns for PAs e-lactancia.orgresearchgate.netCareful selection of animal species to ensure relevance to human metabolism; comparative studies may be necessary e-lactancia.orgresearchgate.net
Gender Differences Male rats more susceptible to toxicity of some PAs (e.g., senecionine) due to specific CYP isozymes (CYP3A, CYP2C11) taylorandfrancis.come-lactancia.orgConsideration of sex in animal models to capture potential gender-specific metabolic variations and toxicity taylorandfrancis.come-lactancia.org
Metabolite Reactivity & Excretion Rapid formation of reactive pyrroles; quick excretion of PAs and non-toxic metabolites in experimental animals e-lactancia.orgeuropa.euinchem.orgInfluences study duration, sampling times, and methods for detecting transient reactive intermediates inchem.org

Theoretical Research Potential and Future Research Directions

Exploration of Potential Biological Applications (conceptual, based on preclinical findings)

The broader class of pyrrolizidine (B1209537) alkaloids (PAs), to which Doronenine belongs, is known for a diverse range of pharmacological properties, alongside their recognized toxicological profiles. nih.gov While specific preclinical findings for this compound are limited, conceptual exploration of its biological applications can be informed by the known activities of other PAs. For instance, some pyrrolizidine alkaloids have demonstrated anti-inflammatory and anti-oedema effects in preclinical evaluations. nih.gov This suggests a theoretical potential for this compound to exhibit similar or novel biological activities, necessitating rigorous investigation to identify and characterize any such effects. Future research would involve screening this compound in various in vitro and in vivo preclinical models to systematically assess its potential for therapeutic applications, focusing on areas where other PAs have shown promise, while carefully considering its structural uniqueness.

Development of Novel Research Tools and Probes Based on this compound Scaffold

The distinct chemical scaffold of this compound, characterized as a ketone and carboxylic ester within the pyrrolizidine alkaloid structure, presents a theoretical basis for the development of novel research tools and chemical probes. nih.gov Chemical probes are invaluable small molecules designed to selectively modulate the function of specific biological targets, thereby aiding in the elucidation of complex biological processes and the validation of new targets for therapeutic intervention. nih.govnih.gov The unique structural features of this compound could be leveraged to synthesize derivatives or analogs that act as highly specific probes. These probes could be utilized to map previously unexplored protein-ligand interactions, delineate signaling pathways, or identify novel binding sites within cellular systems. Such tools would be crucial for gaining a deeper understanding of this compound's intrinsic biological properties and its interactions within living systems, moving beyond its general classification as a pyrrolizidine alkaloid.

Identification of Unexplored Molecular Targets and Pathways

Identifying molecular targets is a cornerstone of modern drug discovery, enabling the development of highly specific and effective treatments by interacting with key molecules involved in disease processes. openaccessjournals.com While pyrrolizidine alkaloids are primarily recognized for their hepatotoxic, genotoxic, and carcinogenic effects, often following metabolic activation in the liver, the specific molecular targets and detailed pathways through which this compound exerts any potential biological activity or toxicity are not fully elucidated. nih.govwur.nl Future research efforts should be directed towards employing advanced -omics technologies, such as proteomics and metabolomics, alongside high-throughput screening assays, to systematically identify novel proteins, enzymes, or signaling pathways that interact with this compound. This includes investigating potential interactions beyond the established mechanisms of PA toxicity, aiming to uncover unique therapeutic or mechanistic insights. Understanding these unexplored molecular targets and pathways is critical for assessing this compound's full biological spectrum and its potential utility in various research contexts.

Advanced Preclinical Study Designs and Methodologies for this compound Research

To ensure the scientific rigor and translational potential of future this compound research, the adoption of advanced preclinical study designs and methodologies is paramount. Preclinical studies serve as a crucial link between initial discovery and human clinical trials, with a primary goal of determining safe dose ranges and evaluating efficacy. precisionformedicine.comnih.gov Key elements of a well-designed preclinical study include defining clear objectives, establishing relevant primary and secondary endpoints, selecting appropriate animal models, determining optimal dosing regimens, ensuring statistical power, and implementing blinding to minimize bias. noblelifesci.comresearchgate.netmlm-labs.com

For this compound research, this would involve:

Adaptive Trial Designs: Utilizing adaptive designs, where prospectively planned changes can be made in response to emerging data, could optimize the efficiency of dose-finding and efficacy assessment. precisionformedicine.com

Defining SMART Objectives and Endpoints: Clearly articulated Specific, Measurable, Achievable, Relevant, and Time-bound (SMART) objectives and endpoints are essential to ensure focused research and relevant data collection. noblelifesci.com

Robust Animal Models: Selection of appropriate in vivo models that accurately reflect the human physiological context or disease state relevant to the hypothesized biological activity of this compound. noblelifesci.com

Statistical Rigor and Sample Size Determination: Ensuring adequate statistical power by determining appropriate sample sizes to yield robust and reliable results. mlm-labs.com

Blinding and Randomization: Implementing blinding of experimenters and data analysts to treatment groups, along with proper randomization methods, to reduce experimental biases. researchgate.net

These advanced methodologies are critical for producing high-quality, reproducible data that can confidently inform subsequent stages of research and development for this compound.

Collaborative Research Initiatives and Data Sharing for Pyrrolizidine Alkaloids

Collaborative research initiatives and robust data sharing mechanisms are essential for advancing the understanding of pyrrolizidine alkaloids, including this compound. PAs are a significant global food safety concern due to their widespread occurrence as contaminants in various food matrices, such as honey, teas, and herbal infusions. wur.nlfao.orgmdpi.commdpi.com International bodies like the Joint FAO/WHO Food Standards Programme (Codex Alimentarius) are actively involved in addressing PA contamination, highlighting the need for concerted global efforts. fao.org

Engaging in collaborative projects allows for the pooling of diverse expertise, resources, and datasets, which can accelerate the discovery of new insights into PA chemistry, toxicology, and potential pharmacological uses. Data sharing platforms can facilitate the dissemination of research findings, enabling researchers worldwide to build upon existing knowledge, avoid duplication of efforts, and develop more comprehensive risk assessments and mitigation strategies. Such collaborative frameworks would foster a holistic understanding of this compound within the broader context of pyrrolizidine alkaloids, contributing to both public health and the exploration of novel applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.